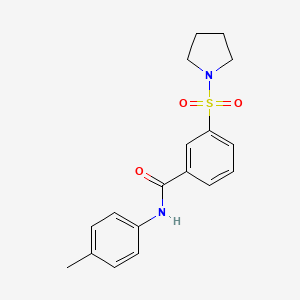
N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Compounds similar to N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide have been explored for their potential in treating various conditions, including cancer and psychiatric disorders. The structural versatility of benzamide allows for the modulation of biological activity through various substitutions on the benzamide scaffold.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of complex benzamide derivatives might involve multi-step synthetic routes, starting from basic building blocks such as nitrobenzoic acid, leading through steps like chlorination, aminolysis, and reduction to achieve the desired compound (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by X-ray diffraction analysis. This technique helps in determining the crystal structure, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior. For example, a study on a novel benzamide compound showed it crystallizes in a triclinic system, providing detailed geometric parameters obtained via X-ray diffraction (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, nucleophilic substitution, and cyclization. These reactions are influenced by the substituents on the benzamide ring and can lead to a wide range of products with diverse biological activities. The chemical properties of these compounds are crucial for their interaction with biological targets.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can significantly affect their pharmacological profile. For instance, the solubility in different solvents might influence the compound's bioavailability. Analyzing these properties requires a combination of techniques, including differential scanning calorimetry and solubility studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are essential for understanding the mechanism of action of benzamide derivatives. Techniques like NMR spectroscopy, mass spectrometry, and computational chemistry methods like density functional theory (DFT) calculations are used to investigate these properties. For example, DFT calculations can predict the reactivity and stability of the compound by analyzing the frontier molecular orbitals (P. Mocilac et al., 2010).
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
Research on similar benzamide derivatives has shown that modifications to the chemical structure can significantly affect their biological activities, including enzyme inhibition and receptor affinity. For example, studies on aroyl-pyrrolyl hydroxyamides have demonstrated that substituting the benzene ring can impact histone deacetylase (HDAC) inhibition, indicating the importance of structural features in designing effective inhibitors (Mai et al., 2006).
Metabolic Pathways
Understanding the metabolic fate of benzamide compounds is crucial for their development as pharmaceutical agents. Research on compounds like GDC-0449 (vismodegib) has revealed unique metabolic pathways, including pyridine ring opening, which could be relevant for the metabolism of N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide and its pharmacokinetic profile (Yue et al., 2011).
Antidepressant and Nootropic Potential
Compounds with benzamide structures have been investigated for their potential antidepressant and nootropic effects. The synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, for instance, have shown promising results in animal models, suggesting that similar benzamide derivatives could possess CNS activity (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)19-18(21)15-5-4-6-17(13-15)24(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVMBWRLQKVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)
![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)
![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)